N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide
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Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32. The purity is usually 95%.
The exact mass of the compound N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization of Diethyltin-based Self-assemblies : Research by Shankar et al. (2011) discusses the synthesis of diethyltin(methoxy)methanesulfonate compounds through reactions involving sulfonate-phosphonate ligands. These compounds exhibit significant structural motifs and are characterized using IR, NMR, and X-ray crystallography, highlighting their three-dimensional self-assembly and potential applications in material science and catalysis Shankar et al., 2011.
Methane to Ethylene Conversion
Photocatalytic Conversion of Methane to Ethylene : A study by Jiang et al. (2020) introduces a photocatalytic pathway for converting methane into ethylene using a Pd-modified ZnO-Au hybrid catalyst. This process involves the formation and dehydrogenation of alkoxy intermediates, showcasing an innovative approach for producing ethylene, a valuable chemical feedstock, from methane under mild conditions Jiang et al., 2020.
Microbial Metabolism
Microbial Metabolism of Methanesulfonic Acid : Kelly and Murrell (1999) explore the microbial utilization of methanesulfonic acid, a compound related to methanesulfonamide derivatives. While methanesulfonic acid is a stable molecule mainly involved in the sulfur cycle, certain aerobic bacteria can metabolize it as a carbon and energy source. This research provides insights into the biological degradation of methanesulfonamide derivatives and their role in environmental sulfur cycling Kelly & Murrell, 1999.
Chemical Reactions and Intermediates
Construction of Indole Rings : The work by Hiroya et al. (2002) on the cyclization reactions of N-methanesulfonyl derivatives of 2-ethynylanilines catalyzed by copper salts to form indoles illustrates the chemical versatility of methanesulfonyl-based compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical and material science Hiroya et al., 2002.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-15-10-7-5-4-6-9(10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMVAIALAANPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNS(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.